N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzyl group, a pyrazolo[4,3-d]pyrimidin-5-yl group, and a sulfanylacetamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and pyrazolo[4,3-d]pyrimidin-5-yl groups could make the compound relatively non-polar, affecting its solubility in different solvents .Scientific Research Applications
Computational and Pharmacological Evaluation
Heterocyclic compounds, including pyrazole derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) to explore their binding and inhibitory effects across various assays, indicating a broad spectrum of potential applications in drug discovery and development (Faheem, 2018).
Anti-Helicobacter Pylori Agents
Novel structures derived from benzimidazole and related scaffolds have shown potent and selective activity against the gastric pathogen Helicobacter pylori, suggesting their utility in addressing gastrointestinal infections. These compounds have demonstrated low minimal inhibition concentration (MIC) values, indicating their potential as novel anti-H. pylori agents, with certain derivatives showing promising pharmacokinetic profiles for clinical application (Carcanague et al., 2002).
Synthesis and Biological Activity
The synthesis of benzodiazepine derivatives using lanthanum(III) nitrate hexahydrate as a catalyst has led to compounds screened for antimicrobial, antifungal, and anthelmintic activities. This research underscores the versatility of heterocyclic compounds in generating biologically active molecules with potential therapeutic applications (Kumar & Joshi, 2009).
Anticancer Activity
Certain pyrazol-1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity across 60 cancer cell lines, showing appreciable cancer cell growth inhibition. This highlights the compound's potential role in cancer therapy, providing a basis for the development of new anticancer agents (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized, forming coordination complexes with metal ions, and characterized for their antioxidant activity. The study of these complexes contributes to our understanding of the relationship between molecular structure and antioxidant properties, which could be beneficial in designing drugs with antioxidant capabilities (Chkirate et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-8-6-5-7-9-18)29(24(23)32)15-19-10-12-20(33-3)13-11-19/h5-13H,4,14-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFXGGRJLLOQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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